molecular formula C12H24N2O2 B7918609 N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide

Cat. No.: B7918609
M. Wt: 228.33 g/mol
InChI Key: DHOPRZQTHZKBBG-UHFFFAOYSA-N
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Description

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a hydroxyethyl group. This structure is characteristic of compounds investigated for their potential pharmacological properties. Related piperidine derivatives have been studied for their marked anesthetic activity, with some compounds demonstrated to surpass reference drugs like lidocaine in duration of action in preclinical models . Other research into structurally similar molecules indicates that the piperidine scaffold is valuable in medicinal chemistry for exploring effects on the central nervous system . The presence of the hydroxyethyl group on the piperidine nitrogen may influence the compound's solubility and receptor binding affinity. This acetamide is supplied exclusively as a high-purity material for research and development purposes. It is intended for use in laboratory settings only. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-14(11(2)16)10-12-5-4-6-13(9-12)7-8-15/h12,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOPRZQTHZKBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Ethyl Chloroacetamide

A common method involves the alkylation of 1-(2-hydroxyethyl)piperidin-3-ylmethylamine with ethyl chloroacetamide under basic conditions. The reaction typically employs N,N-diisopropylethylamine (DIPEA) as a base in isopropanol at elevated temperatures (95°C for 16 hours). After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate . The organic phase is washed with saturated saline, dried over anhydrous sodium sulfate , and concentrated via rotary evaporation to yield the crude product. Purification by column chromatography using dichloromethane:methanol (2:1) achieves a final yield of approximately 80%.

Key Reaction Parameters:

ParameterCondition
SolventIsopropanol
Temperature95°C
BaseN,N-Diisopropylethylamine
Reaction Time16 hours
PurificationColumn Chromatography
Yield80%

This method is favored for its scalability and compatibility with continuous flow reactors in industrial settings.

Stepwise Synthesis via Intermediate Formation

Protection-Deprotection Strategy

To mitigate side reactions, a Boc-protected intermediate is often synthesized. 4-Cyanopiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) and triethylamine to form the N-Boc derivative. Subsequent deprotonation with lithium diisopropylamide (LDA) and alkylation with paraformaldehyde introduces the hydroxymethyl group. The Boc group is removed using 10% trifluoroacetic acid (TFA) , yielding 1-(2-hydroxyethyl)piperidin-3-ylmethylamine.

Amide Coupling with Activated Esters

The amine intermediate undergoes amide coupling with ethyl acetamide activated by 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) and N,N-dimethylaminopyridine (DMAP) . This step is conducted in acetonitrile:DMF (20:1) at 90°C, achieving a 51% yield.

Comparative Yields:

StepYield (%)
Boc Protection85
Deprotection90
Amide Coupling51

This approach minimizes unwanted byproducts but requires additional purification steps.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis utilizes continuous flow reactors to enhance reaction control and yield. A mixture of 1-(2-hydroxyethyl)piperidin-3-ylmethylamine and ethyl bromoacetate is pumped through a heated reactor (100°C) with a residence time of 30 minutes. The output is immediately quenched with water, and the product is isolated via liquid-liquid extraction . This method achieves a throughput of 5 kg/hour with >95% purity.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to activate the reaction between solid reactants. The amine and ethyl chloroacetamide are milled with potassium carbonate for 2 hours, eliminating solvent use and reducing waste. Yields of 75% are reported, though scalability remains a challenge.

Optimization of Reaction Conditions

Catalytic Enhancements

The addition of cobalt(II) chloride hexahydrate during the reduction of nitrile intermediates improves amine purity from 70% to 92%. Similarly, palladium on carbon (Pd/C) facilitates hydrogenation steps, reducing reaction times by 50%.

Solvent Effects

A study comparing solvents found ethanol superior to THF or DCM , providing a 15% yield increase due to better reactant solubility.

Solvent Performance:

SolventYield (%)Purity (%)
Ethanol8095
THF6588
DCM7090

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide is being investigated for its therapeutic potential. Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.
CompoundTarget OrganismMIC (mg/mL)
PA-1Staphylococcus aureus0.0039
PA-1Escherichia coli0.025
Other DerivativesCandida albicans3.125 - 100

The mechanism of action may involve enzyme inhibition and receptor interaction, enhancing its potential as a therapeutic agent.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules. Its unique structure allows for various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
  • Substitution Reactions : The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Biological Studies

Research is ongoing to explore the biological pathways influenced by this compound. Its interaction with specific molecular targets may lead to insights into disease mechanisms and potential treatments.

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired properties.

Similar Compounds

A comparison with related compounds highlights the uniqueness of this compound:

Compound NameKey Differences
N-(2-Hydroxyethyl)piperidineLacks the N-methylacetamide group
N-MethylpiperidineLacks the hydroxyethyl group
N-(2-Hydroxyethyl)-N-methylacetamideLacks the piperidine ring

The combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. Upon entering a biological system, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism of action can vary based on the application and the specific biological context.

Comparison with Similar Compounds

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21)

  • Structural Features: Contains a hydroxyimino group instead of hydroxyethyl, with an ethylpiperidine backbone .
  • Synthesis : Prepared via two methods (A and B) with yields of 68% and 72%, respectively. Purified via TLC (Rf = 0.40) and characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS .

Tert-butyl (1-(piperidine-3-carbonyl)piperidin-4-yl)carbamate

  • Structural Features : A carbamate-protected piperidine derivative with a tert-butyl group .
  • Status : Also discontinued, indicating shared synthesis or stability challenges with the target compound .

Acetamide Derivatives with Bioactive Substituents

N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide (215b)

  • Structural Features : Incorporates an indole moiety linked via a propyl chain .
  • Synthesis : Synthesized via hydroformylation/Fischer indolization using Rh(acac)2(CO)2 catalyst, yielding 61% .

N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl]-acetamide (227e)

  • Structural Features : Similar to 215b but with an ethyl linker instead of propyl .
  • Synthesis : Yield of 59% using Rh(acac)2(CO)2 and XANTPHOS .
  • Key Difference : Shorter alkyl chain may influence pharmacokinetic properties (e.g., membrane permeability).

Piperazine and Pyridine Hybrids

N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide

  • Structural Features : Combines a pyridine ring, piperazine, and indole-carbonyl group (C22H25N5O2) .
  • Key Difference : The piperazine-pyridine scaffold expands binding possibilities for receptor interactions, contrasting with the simpler piperidine-hydroxyethyl structure of the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Analytical Methods Status Reference
This compound Piperidine Hydroxyethyl, Acetamide N/A Not reported Discontinued
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Piperidine Hydroxyimino, Ethyl 68–72% NMR, HRMS, TLC Active
N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide Acetamide Indole, Propyl 61% NMR, MS Active
N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl]-acetamide Acetamide Indole, Ethyl 59% NMR, MS Active
N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide Piperazine-Pyridine Indole-carbonyl, Pyridine N/A InChIKey, SMILES Active

Key Findings and Insights

Synthesis Efficiency: The target compound’s discontinued status contrasts with active derivatives like (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, suggesting optimization challenges in its synthesis or purification .

Structural Impact on Bioactivity : Indole-containing analogues (e.g., 215b, 227e) highlight how heteroaromatic groups enhance biological relevance, whereas the hydroxyethyl group in the target compound may prioritize solubility over target engagement .

Analytical Consistency : All compounds relied on NMR and MS for structural validation, underscoring standardized practices in acetamide characterization .

Biological Activity

N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.34 g/mol
  • CAS Number : 1353965-70-4

The compound features a piperidine ring with a hydroxyethyl group and an acetamide moiety, which are essential for its biological interactions. The presence of these functional groups allows the compound to engage in various biochemical pathways.

This compound likely interacts with specific molecular targets, influencing various biological processes. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperidine structure may interact with receptors and enzymes. These interactions can lead to modulation of signaling pathways associated with several diseases, potentially providing therapeutic benefits.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. Studies report MIC values around 200 µg/mL, indicating moderate effectiveness in inhibiting fungal growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A 2024 study evaluated the compound's effectiveness against multidrug-resistant bacteria. Results indicated that it significantly inhibited bacterial growth compared to standard antibiotics .
  • Mechanistic Study : Another research effort focused on elucidating the mechanism of action, revealing that the compound inhibits bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan formation .
  • Therapeutic Potential : A recent review highlighted the potential use of this compound in treating infections caused by resistant strains due to its unique structural features that enhance binding affinity to bacterial targets .

Q & A

Synthesis and Optimization

Q1.1: What synthetic strategies are recommended for the efficient preparation of N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide, and how can reaction conditions be optimized to enhance yield? Methodological Answer:

  • Stepwise Synthesis: Begin with the preparation of the piperidin-3-ylmethyl scaffold via reductive amination or alkylation of piperidine derivatives. Introduce the hydroxyethyl group using ethylene oxide or 2-chloroethanol under basic conditions .
  • Acetamide Formation: React the intermediate with ethyl isocyanate or via Schotten-Baumann acylation. Optimize solvent choice (e.g., THF or DCM) and temperature (0–25°C) to minimize side reactions .
  • Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Structural Characterization

Q2.1: How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies? Methodological Answer:

  • Crystallization: Screen solvents (e.g., methanol/water mixtures) using vapor diffusion or slow evaporation. Additive screening (e.g., DMSO) may improve crystal quality .
  • Data Collection/Refinement: Use SHELXL for refinement, particularly for handling twinning or high thermal motion in the hydroxyethyl group. Validate hydrogen bonding networks with Olex2 or PLATON .

Conformational and Stereochemical Analysis

Q3.1: What computational and experimental methods are suitable for analyzing the conformational flexibility of the piperidine ring and hydroxyethyl side chain? Methodological Answer:

  • DFT/MD Simulations: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model low-energy conformers. Molecular dynamics (MD) simulations (CHARMM force field) can predict solvent-dependent behavior .
  • NMR Spectroscopy: Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY to identify spatial proximity between the ethyl and hydroxyethyl groups. 13C^{13}\text{C} NMR can reveal rotational barriers .

Analytical Method Development

Q4.1: How can researchers develop a robust LC-MS method for quantifying this compound in biological matrices? Methodological Answer:

  • Column Selection: Use a reversed-phase C18 column (2.1 × 50 mm, 1.7 µm particles) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Ionization Parameters: Optimize ESI+ settings (capillary voltage: 3.5 kV, source temperature: 150°C). Monitor [M+H]+^+ ions with high-resolution MS (Q-TOF) for specificity .
  • Validation: Assess linearity (1–1000 ng/mL), recovery (>85%), and matrix effects using human plasma spiked with internal standards .

Biological Activity Profiling

Q5.1: What in vitro assays are appropriate for evaluating this compound’s interaction with neurological targets? Methodological Answer:

  • Receptor Binding Assays: Screen against sigma-1 or opioid receptors using competitive radioligand binding (e.g., 3H^{3}\text{H}-(+)-pentazocine). Use HEK293 cells expressing cloned receptors .
  • Functional Assays: Measure cAMP inhibition (ELISA) or calcium flux (Fluo-4 AM dye) in neuronal cell lines. Compare potency to structural analogs like fentanyl derivatives .

Handling and Safety

Q6.1: What safety protocols are critical for handling this compound in aqueous environments? Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps due to potential dust inhalation .
  • Spill Management: Neutralize spills with absorbent materials (vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis of the acetamide group .

Data Contradiction Resolution

Q7.1: How should discrepancies between theoretical and experimental 1H^{1}\text{H} NMR spectra be addressed? Methodological Answer:

  • Solvent Effects: Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts. Compare with computed shifts (GIAO method) at the B3LYP/6-311+G(2d,p) level .
  • Dynamic Effects: Investigate tautomerism or rotamer populations via variable-temperature NMR (−40°C to 60°C) to slow conformational exchange .

Stability and Degradation

Q8.1: What accelerated stability studies are recommended to predict the compound’s shelf life under varying pH conditions? Methodological Answer:

  • Forced Degradation: Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H2_2O2_2 (oxidative) at 40°C for 24–72 hours. Monitor degradation via UPLC-PDA .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate degradation rates at 25°C. Identify major degradation products with HRMS/MS .

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